molecular formula C6H9BrO B1628328 3-Bromocyclohexanone CAS No. 62784-60-5

3-Bromocyclohexanone

Cat. No. B1628328
CAS RN: 62784-60-5
M. Wt: 177.04 g/mol
InChI Key: AEEYKBDOSUULQA-UHFFFAOYSA-N
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Description

3-Bromocyclohexanone is a chemical compound with the molecular formula C6H9BrO . It has an average mass of 177.039 Da and a monoisotopic mass of 175.983673 Da .


Molecular Structure Analysis

The 3-Bromocyclohexanone molecule contains a total of 17 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 ketone . The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

3-Bromocyclohexanone has a density of 1.5±0.1 g/cm3, a boiling point of 224.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 93.2±12.7 °C . The index of refraction is 1.519 .

Scientific Research Applications

Chemical Research

3-Bromocyclohexanone is a chemical compound with the formula C6H9BrO . It’s used in various chemical research applications due to its unique structure and properties . It’s available for purchase from scientific research product suppliers like Sigma-Aldrich .

Quantum Calculations

The compound can be used in quantum calculations. Its molecular structure can be analyzed to gain insights into its properties, which can then be used in quantum calculations .

Artificial Intelligence (AI) Developments

Chemical big data, including data on compounds like 3-Bromocyclohexanone, is being used in the development of AI technologies . This data can help train AI models to predict the properties and behaviors of various chemical compounds.

QSAR/QSPR Modeling

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are used to predict the activity and properties of compounds based on their chemical structure . 3-Bromocyclohexanone can be used in these models to study its structure-activity and structure-property relationships.

Thermophysical Property Datafile Creation

Data on 3-Bromocyclohexanone can be used to create thermophysical property datafiles for process simulators . These datafiles can help simulate the behavior of the compound under various conditions.

Kinetics Studies

Data on 3-Bromocyclohexanone can also be used in kinetics studies, such as those involving oxidation, combustion, and thermal cracking .

Safety and Hazards

The safety data sheet for a similar compound, Cyclohexanone, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

3-bromocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEYKBDOSUULQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574874
Record name 3-Bromocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62784-60-5
Record name 3-Bromocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromocyclohexanone
Reactant of Route 2
3-Bromocyclohexanone
Reactant of Route 3
3-Bromocyclohexanone
Reactant of Route 4
3-Bromocyclohexanone
Reactant of Route 5
3-Bromocyclohexanone
Reactant of Route 6
3-Bromocyclohexanone

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